molecular formula C14H20FNO4S B6939023 N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-3-fluoropropane-1-sulfonamide

N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-3-fluoropropane-1-sulfonamide

Cat. No.: B6939023
M. Wt: 317.38 g/mol
InChI Key: KGPHATIBVFYXRO-UHFFFAOYSA-N
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Description

N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-3-fluoropropane-1-sulfonamide is a synthetic organic compound. It belongs to the class of chromene derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a chromene ring system, an ethoxy group, a fluoropropane chain, and a sulfonamide group.

Properties

IUPAC Name

N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-3-fluoropropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO4S/c1-2-19-11-4-5-14-12(10-11)13(6-8-20-14)16-21(17,18)9-3-7-15/h4-5,10,13,16H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPHATIBVFYXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OCCC2NS(=O)(=O)CCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-3-fluoropropane-1-sulfonamide typically involves multiple steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a base such as potassium carbonate.

    Attachment of the Fluoropropane Chain: The fluoropropane chain can be attached through a nucleophilic substitution reaction using 3-fluoropropyl bromide and a suitable nucleophile.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-3-fluoropropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The chromene ring can be oxidized to form quinone derivatives.

    Reduction: The sulfonamide group can be reduced to form amine derivatives.

    Substitution: The fluoropropane chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted chromene derivatives.

Scientific Research Applications

N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-3-fluoropropane-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-3-fluoropropane-1-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-3,4-dihydro-2H-chromen-4-yl)-3-fluoropropane-1-sulfonamide
  • N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-3-chloropropane-1-sulfonamide

Uniqueness

N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-3-fluoropropane-1-sulfonamide is unique due to the presence of the fluoropropane chain, which can impart distinct chemical and biological properties compared to its analogs

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